molecular formula C21H26N2O6S B2566690 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 954655-76-6

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2566690
CAS RN: 954655-76-6
M. Wt: 434.51
InChI Key: ZOYMEFPLLZWBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O6S and its molecular weight is 434.51. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Research The compound has been studied for its anticancer properties. It shows promising results in inhibiting the growth of cancer cells. Researchers explore its potential as a novel therapeutic agent in cancer treatment.
  • Medicinal Chemistry

    • Heterocycles containing nitrogen play a crucial role in medicinal chemistry. The 1,2,3-triazole moiety, found in this compound, is known to exhibit significant biological activities . Scientists investigate its potential as a scaffold for designing new drugs.

    Antibiotic Synthesis

    • β-Lactam antibiotics are essential in medicine. N-unsubstituted (NH) β-lactams serve as key intermediates in the synthesis of biologically active antibiotics . Researchers explore methods to prepare N-unsubstituted β-lactams, and this compound could contribute to such efforts.

    Protective Group Chemistry

    • The compound’s p-ethoxyphenyl group can be oxidatively removed by ceric ammonium nitrate, yielding N-dearylated 2-azetidinones . This reaction offers a direct route to N-unsubstituted β-lactams, addressing challenges in amide-NH protection.

    Organic Synthesis

    • The Staudinger reaction facilitates the synthesis of N-(p-ethoxyphenyl)-2-azetidinones, which are versatile intermediates in organic synthesis . Researchers explore their use in constructing complex molecules.

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-4-29-17-7-5-16(6-8-17)23-14-15(11-21(23)24)13-22-30(25,26)18-9-10-19(27-2)20(12-18)28-3/h5-10,12,15,22H,4,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYMEFPLLZWBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethoxybenzenesulfonamide

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